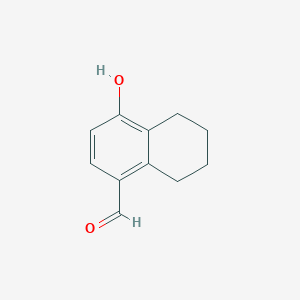
bismuth(III)-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bismuth(III)-oxide is a compound that features a bismuth ion in the +1 oxidation state bonded to an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
bismuth(III)-oxide compounds can be synthesized through various methods. One common approach involves the thermal decomposition of bismuth-containing precursors. For instance, bismuth mixed oxide powders can be prepared by the oxalate coprecipitation process, followed by thermal decomposition. This method involves the formation of a coprecipitate precursor, which is then subjected to thermal treatment to yield the desired bismuth oxide compound .
Industrial Production Methods
In industrial settings, the production of bismuth oxo compounds often involves high-temperature solid-state reactions. These methods typically require the mixing of bismuth-containing compounds with other reactants, followed by heating at elevated temperatures to induce the formation of the desired oxo compound. The specific conditions, such as temperature and reaction time, can vary depending on the desired product and its intended application .
化学反应分析
Types of Reactions
bismuth(III)-oxide compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic properties of bismuth, which can adopt multiple oxidation states.
Common Reagents and Conditions
Common reagents used in reactions involving bismuth(1+), oxo- compounds include reducing agents, such as hydrazine or sodium borohydride, and oxidizing agents, such as hydrogen peroxide or nitric acid. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product .
Major Products
The major products formed from reactions involving bismuth(1+), oxo- compounds can include various bismuth-containing species, such as bismuth(III) oxides, bismuth halides, and organobismuth compounds. The specific products depend on the nature of the reactants and the reaction conditions .
科学研究应用
bismuth(III)-oxide compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the electrochemical reduction of carbon dioxide. These compounds exhibit high activity, selectivity, and stability, making them valuable for catalytic applications .
In biology and medicine, bismuth oxo compounds are explored for their potential therapeutic applications. For example, bismuth-based drugs are used to treat gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, bismuth oxo compounds are investigated for their potential use in cancer therapy, drug delivery, and diagnostic imaging .
In industry, bismuth oxo compounds are used in the production of pigments, superconductors, and sensors. Their unique electronic properties make them suitable for various technological applications .
作用机制
The mechanism of action of bismuth(1+), oxo- compounds involves their ability to interact with various molecular targets and pathways. In biological systems, bismuth compounds can inhibit enzymes, disrupt intracellular processes, and interfere with metal ion homeostasis. For example, bismuth can bind to proteins and enzymes, inhibiting their activity and leading to the disruption of essential cellular functions .
相似化合物的比较
bismuth(III)-oxide compounds can be compared to other bismuth-containing compounds, such as bismuth(III) oxides and organobismuth compounds. While all these compounds contain bismuth, they differ in their oxidation states, chemical properties, and applications.
Similar Compounds
Bismuth(III) oxide: A common bismuth compound used in various applications, including catalysis and materials science.
Organobismuth compounds: These compounds contain bismuth bonded to organic groups and are used in organic synthesis and medicinal chemistry .
Uniqueness
This compound compounds are unique due to their specific oxidation state and the presence of the oxo ligand. This combination imparts distinct electronic properties and reactivity, making these compounds valuable for specialized applications in catalysis, medicine, and materials science .
属性
CAS 编号 |
62905-81-1 |
|---|---|
分子式 |
BiO+ |
分子量 |
224.980 g/mol |
IUPAC 名称 |
oxobismuthanylium |
InChI |
InChI=1S/Bi.O/q+1; |
InChI 键 |
AFQPDONMRFOLIJ-UHFFFAOYSA-N |
规范 SMILES |
O=[Bi+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)







